molecular formula C12H22N2O2S B3940332 N-[(cyclohexylamino)carbonothioyl]valine

N-[(cyclohexylamino)carbonothioyl]valine

Cat. No.: B3940332
M. Wt: 258.38 g/mol
InChI Key: CDBOKXXBSOUKDZ-UHFFFAOYSA-N
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Description

N-[(cyclohexylamino)carbonothioyl]valine is a thiourea derivative incorporating the amino acid L-valine and a cyclohexylamine moiety linked via a thiocarbonyl group. The thiocarbonyl group (C=S) distinguishes it from carbonyl-containing analogs, likely influencing its reactivity, lipophilicity, and binding affinity .

Properties

IUPAC Name

2-(cyclohexylcarbamothioylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOKXXBSOUKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=S)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(cyclohexylamino)carbonothioyl]valine typically involves the reaction of valine with cyclohexyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(cyclohexylamino)carbonothioyl]valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The cyclohexylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(cyclohexylamino)carbonothioyl]valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(cyclohexylamino)carbonothioyl]valine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The most relevant analog identified in the evidence is N-((1-(1,1'-biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-valine, compound with cyclohexylamine (1:1) (CAS 18635-00-2; InChIKey: QKSNECXABWULCS-FERBBOLQSA-N) . Below is a comparative analysis:

Property N-[(cyclohexylamino)carbonothioyl]valine N-((1-(1,1'-biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-valine
Functional Group Thiocarbonyl (C=S) Carbonyl (C=O)
Backbone L-valine with thiourea linkage L-valine with carbamate linkage
Substituent Cyclohexylamine 1,1'-Biphenyl-4-yl-methylethoxy group
Molecular Weight (Da)* ~284.4 (calculated) ~494.6 (calculated)
Lipophilicity (LogP)* Higher (due to C=S and cyclohexyl group) Moderate (bulky biphenyl increases hydrophobicity)

*Calculated using molecular formula and standard software.

Pharmacokinetic and Reactivity Implications

  • Thiocarbonyl vs. However, thiocarbonyls are less stable under oxidative conditions, which may limit bioavailability.
  • Substituent Effects : The cyclohexylamine moiety in the target compound offers conformational flexibility, possibly improving target binding. In contrast, the biphenyl group in the analog introduces steric bulk, which might hinder interaction with enzyme active sites but enhance π-π stacking in hydrophobic pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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